2-(6-Methyl-1h-benzimidazol-2-yl)guanidine
Overview
Description
2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is a heterocyclic compound that features a benzimidazole core substituted with a guanidine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse range of biological activities .
Result of Action
Imidazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various cell lines, including HepG2, DLD-1, and MDA-MB-231, demonstrating high cytotoxic activities . The nature of these interactions suggests that this compound may act as a potent inhibitor of certain enzymes, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with DNA suggests that it may play a role in modulating gene expression, leading to changes in cellular behavior . Additionally, the cytotoxic effects observed in different cell lines indicate that this compound can induce cell death, which could be leveraged for therapeutic purposes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA, leading to cleavage and subsequent inhibition of DNA replication . This compound may also inhibit or activate enzymes involved in critical cellular pathways, thereby altering gene expression and cellular function. The precise molecular mechanism involves the interaction of the benzimidazole ring with nucleic acids and proteins, which disrupts normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained cytotoxic effects, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to induce cytotoxicity. Toxic effects at high doses include damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The interaction with metabolic enzymes suggests that this compound can influence overall metabolic homeostasis, potentially affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The distribution of this compound within different tissues may vary, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, allows it to interact with DNA and modulate gene expression. The localization within other organelles, such as mitochondria, could influence cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 6-methyl-1H-benzimidazole with guanidine derivatives. One common method includes the reaction of 6-methyl-1H-benzimidazole with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the benzimidazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the guanidine group.
6-Methyl-1H-benzimidazole: Similar structure but without the guanidine substitution.
Benzimidazole-2-ylguanidine: Similar structure but without the methyl group on the benzimidazole ring.
Uniqueness: 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is unique due to the presence of both the methyl group on the benzimidazole ring and the guanidine group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVKSWJIGKATLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298507 | |
Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-03-1 | |
Record name | NSC123537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.